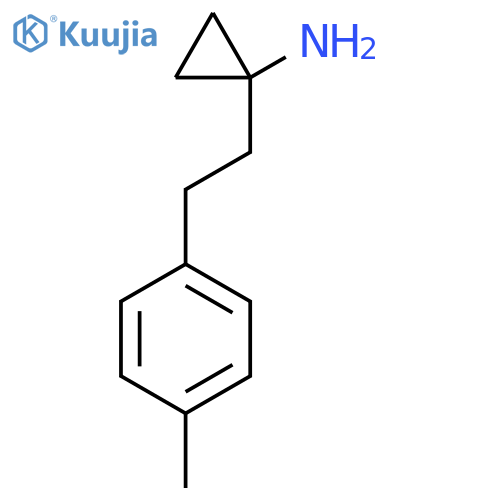Cas no 1501926-49-3 (1-2-(4-methylphenyl)ethylcyclopropan-1-amine)

1501926-49-3 structure
商品名:1-2-(4-methylphenyl)ethylcyclopropan-1-amine
1-2-(4-methylphenyl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(4-methylphenyl)ethylcyclopropan-1-amine
- EN300-1818985
- 1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine
- 1501926-49-3
-
- インチ: 1S/C12H17N/c1-10-2-4-11(5-3-10)6-7-12(13)8-9-12/h2-5H,6-9,13H2,1H3
- InChIKey: WEXQPISNMQELLX-UHFFFAOYSA-N
- ほほえんだ: NC1(CCC2C=CC(C)=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 175.136099547g/mol
- どういたいしつりょう: 175.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-2-(4-methylphenyl)ethylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1818985-0.25g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 0.25g |
$1038.0 | 2023-09-19 | ||
| Enamine | EN300-1818985-1.0g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1818985-0.05g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1818985-1g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 1g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1818985-5g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 5g |
$3273.0 | 2023-09-19 | ||
| Enamine | EN300-1818985-10.0g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1818985-5.0g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1818985-0.1g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1818985-0.5g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1818985-2.5g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 2.5g |
$2211.0 | 2023-09-19 |
1-2-(4-methylphenyl)ethylcyclopropan-1-amine 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
1501926-49-3 (1-2-(4-methylphenyl)ethylcyclopropan-1-amine) 関連製品
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
